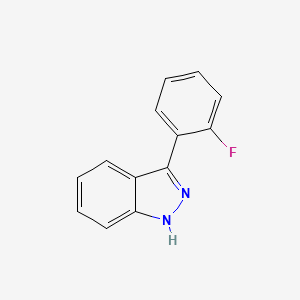

3-(2-フルオロフェニル)-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

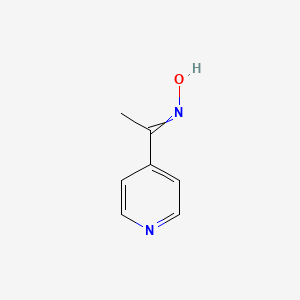

3-(2-Fluorophenyl)-1H-indazole is a compound of interest within the chemical and pharmaceutical research communities due to its unique structural and functional properties. Indazoles, in general, are heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a benzene ring, where the fluorophenyl group adds specific electronic and steric characteristics, influencing its reactivity and potential bioactivity.

Synthesis Analysis

The synthesis of indazole derivatives, including those substituted with a fluorophenyl group, typically involves the condensation of hydrazines with aldehydes or ketones. Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture has been reported as an efficient method for synthesizing substituted N-aryl-2H-indazoles, highlighting the versatility of indazole synthesis strategies (Lian et al., 2013).

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by single-crystal X-ray diffraction analysis, revealing crucial insights into their three-dimensional conformation and intermolecular interactions. These studies provide a foundation for understanding the chemical reactivity and potential binding mechanisms of these compounds in biological systems.

Chemical Reactions and Properties

Indazoles undergo a variety of chemical reactions, including C-H arylation, which is critical for the functionalization of the indazole core. This reactivity is essential for the synthesis of diverse indazole-based compounds with potential pharmaceutical applications. The presence of a fluorophenyl group can significantly influence the electronic properties of indazoles, affecting their reactivity patterns (Yu et al., 2013).

科学的研究の応用

Safety and Hazards

将来の方向性

Research could explore new synthetic routes, applications in materials science, and nanotechnology.

作用機序

Target of Action

3-(2-fluorophenyl)-1H-indazole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . . This suggests that 3-(2-fluorophenyl)-1H-indazole may interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property allows them to interact with various biological targets, leading to a range of biological effects.

Biochemical Pathways

Indole derivatives are known to have diverse biological and clinical applications . They can act as inhibitors of radical chain oxidation of organic compounds , suggesting that they may influence oxidative stress pathways

Pharmacokinetics

A study on a similar compound, 3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone acetate (ef-24, nsc 716993), showed that it had a terminal elimination half-life of 736 minutes and a plasma clearance value of 0482 L/min/kg . The bioavailability of EF-24 was 60% after oral administration and 35% after intraperitoneal administration . These data suggest that 3-(2-fluorophenyl)-1H-indazole may have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Indole derivatives are known to have diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . Therefore, it is possible that 3-(2-fluorophenyl)-1H-indazole may have similar antiviral effects, among other biological activities.

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances

特性

IUPAC Name |

3-(2-fluorophenyl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIFYYRDQEIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)

![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)